Cas no 779331-34-9 (4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide)
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide
- A1-07270
- DB-340148
- 4-bromo-n,n-dimethyl-3-fluorobenzenesulfonamide
- SCHEMBL2113235
- AKOS027423742
- 779331-34-9
- Z1269179334
- HXXQGQQYIIUQHY-UHFFFAOYSA-N
- 4-bromo-3-fluoro-N,N-dimethylbenzene-1-sulfonamide
-
- Inchi: 1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-7(9)8(10)5-6/h3-5H,1-2H3
- InChI Key: HXXQGQQYIIUQHY-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)S(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 280.95214Da
- Monoisotopic Mass: 280.95214Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 45.8Ų
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AH59223-1g |
4-Bromo-3-fluoro-n,n-dimethylbenzenesulfonamide |
779331-34-9 | 95% | 1g |
$989.00 | 2024-04-19 | |
| A2B Chem LLC | AH59223-5g |
4-Bromo-3-fluoro-n,n-dimethylbenzenesulfonamide |
779331-34-9 | 95% | 5g |
$1642.00 | 2024-04-19 | |
| A2B Chem LLC | AH59223-250mg |
4-Bromo-3-fluoro-n,n-dimethylbenzenesulfonamide |
779331-34-9 | 95% | 250mg |
$402.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686720-250mg |
4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide |
779331-34-9 | 98% | 250mg |
¥4149.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686720-1g |
4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide |
779331-34-9 | 98% | 1g |
¥12946.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1686720-5g |
4-Bromo-3-fluoro-N,N-dimethylbenzenesulfonamide |
779331-34-9 | 98% | 5g |
¥20139.00 | 2024-07-28 |
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide
Comprehensive Overview of 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 779331-34-9): Properties, Applications, and Industry Insights
4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 779331-34-9) is a specialized sulfonamide derivative with a unique molecular structure featuring bromine and fluorine substituents. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both halogen atoms (bromo and fluoro groups) enhances its reactivity, making it valuable for cross-coupling reactions and other synthetic transformations.
In recent years, the demand for fluorinated compounds like 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide has surged, driven by their applications in drug discovery. Fluorine incorporation often improves metabolic stability and bioavailability, addressing key challenges in modern medicinal chemistry. Researchers frequently explore this compound for designing kinase inhibitors or GPCR-targeted therapies, aligning with trends in personalized medicine and oncology research.
The compound’s physicochemical properties—including its moderate solubility in organic solvents and stability under standard conditions—make it suitable for high-throughput screening workflows. Analytical techniques such as HPLC and LC-MS are commonly employed to verify its purity, a critical factor given its role in precision synthesis. Industry discussions often highlight its compatibility with microwave-assisted chemistry, a green chemistry approach reducing reaction times and energy consumption.
Beyond pharmaceuticals, 779331-34-9 finds niche applications in material science, particularly in developing advanced polymers with tailored electronic properties. Its sulfonamide moiety contributes to hydrogen-bonding networks, a feature exploited in supramolecular chemistry for sensor design. This dual utility underscores its relevance in interdisciplinary research, a trending topic among academic and industrial scientists.
Environmental and regulatory considerations are increasingly shaping the use of bromo/fluoro compounds. While 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide is not classified as hazardous under major regulatory frameworks, its handling follows ALARA principles (As Low As Reasonably Achievable) to minimize occupational exposure. Sustainable synthesis methods, including catalytic bromination and flow chemistry, are being explored to align with green chemistry initiatives—a priority for ESG-focused organizations.
Market analysts note growing procurement inquiries for CAS 779331-34-9, particularly from Asia-Pacific regions where contract research organizations (CROs) are expanding. Suppliers emphasize batch-to-batch consistency and provide detailed COA (Certificate of Analysis) documentation to meet stringent quality requirements. This compound’s patent landscape reveals incremental innovations, with recent filings focusing on prodrug formulations and combination therapies.
For researchers investigating structure-activity relationships (SAR), 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide serves as a versatile scaffold. Computational chemists utilize its 3D molecular descriptors in QSAR modeling, while synthetic teams leverage its orthogonal reactivity for parallel synthesis. Such applications position it as a high-value intermediate in both academic and industrial settings.
Emerging trends like AI-assisted drug discovery have further amplified interest in this compound. Machine learning models trained on halogenated sulfonamides datasets can predict its utility in novel target identification pipelines. These developments coincide with heightened searches for "fluorinated sulfonamide suppliers" and "bromo-fluoro compound synthetic routes" across scientific databases, reflecting its commercial and scientific traction.
In summary, 4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide (CAS No. 779331-34-9) exemplifies the convergence of synthetic utility and biomedical potential. Its adaptability across drug development stages—from hit identification to lead optimization—ensures sustained relevance in a competitive research landscape. As industries prioritize molecular diversity and sustainable synthesis, this compound will likely remain a focal point for innovation in the coming decade.
779331-34-9 (4-bromo-3-fluoro-N,N-dimethylbenzenesulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)